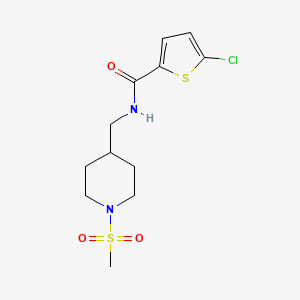![molecular formula C16H21N5O2 B2363449 (2,5-Dimethylpyrazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone CAS No. 2380059-83-4](/img/structure/B2363449.png)
(2,5-Dimethylpyrazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dimethylpyrazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as DPPM and is known for its unique structure and properties. In
作用機序
DPPM works by binding to the ATP-binding site of protein kinases. This binding prevents the transfer of phosphate groups to target proteins, effectively inhibiting the activity of the kinase. The selectivity of DPPM for a specific kinase is due to the unique structure of the compound, which allows it to fit into the ATP-binding site of the kinase.
Biochemical and Physiological Effects:
DPPM has been shown to have a variety of biochemical and physiological effects in cells. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration. DPPM has also been shown to have anti-inflammatory effects in animal models, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using DPPM in lab experiments is its selectivity for a specific protein kinase. This allows researchers to study the function of this kinase in various biological processes. However, one limitation of using DPPM is its potential toxicity. The compound has been shown to be toxic to cells at high concentrations, making it important for researchers to carefully control the dosage of the compound in experiments.
将来の方向性
There are several future directions for research involving DPPM. One potential direction is to study the effects of DPPM on other protein kinases. This could lead to the discovery of new therapeutic targets for various diseases. Another potential direction is to modify the structure of DPPM to improve its selectivity and reduce its toxicity. This could lead to the development of more effective chemical probes for studying protein kinases. Finally, DPPM could be used in combination with other compounds to develop new therapeutic strategies for cancer and inflammatory diseases.
Conclusion:
In conclusion, DPPM is a valuable tool for studying the activity of protein kinases in scientific research. Its unique structure and properties make it a selective inhibitor of a specific kinase, making it useful for studying the function of this kinase in various biological processes. While there are limitations to using DPPM in lab experiments, its potential for future research makes it an important compound to study.
合成法
The synthesis of DPPM involves a multi-step process that requires expertise in organic chemistry. The initial step involves the reaction of 2,5-dimethylpyrazole with 3-bromomethylpyridine to form 3-(pyridin-3-yl)-2,5-dimethylpyrazole. This intermediate is then reacted with 2-chloromethylpyrimidine to form (2,5-dimethylpyrazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone. The final product is obtained by purification and isolation of the compound.
科学的研究の応用
DPPM has been extensively studied for its potential use in scientific research. It is primarily used as a chemical probe to study the activity of protein kinases. DPPM has been shown to selectively inhibit the activity of a specific protein kinase, making it a valuable tool for studying the function of this kinase in various biological processes.
特性
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-12-9-14(20(2)19-12)15(22)21-8-3-5-13(10-21)11-23-16-17-6-4-7-18-16/h4,6-7,9,13H,3,5,8,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJGHAVJDCMCSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCCC(C2)COC3=NC=CC=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(7-Oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B2363367.png)
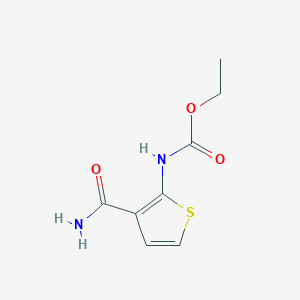
![methyl 4-{[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2363371.png)
![N-(3-chlorophenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2363372.png)

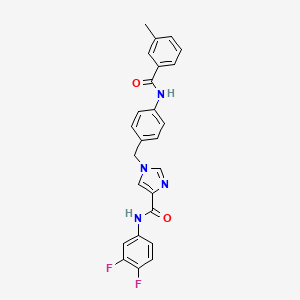

![2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2363378.png)
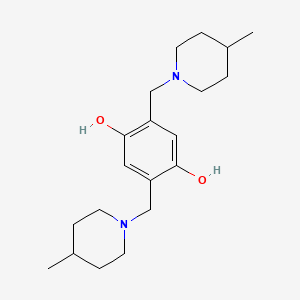
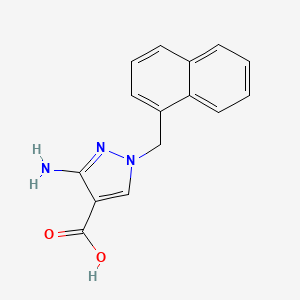
![N-[(1S,3R)-2,2-Dimethyl-3-phenylcyclopropyl]prop-2-enamide](/img/structure/B2363382.png)
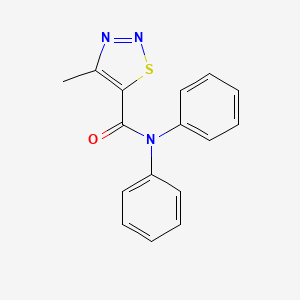
![4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B2363388.png)
